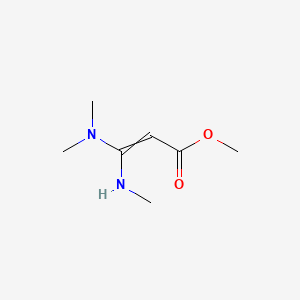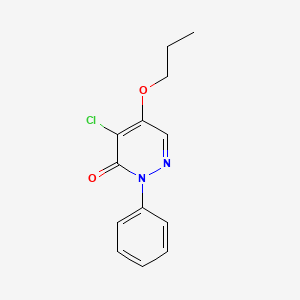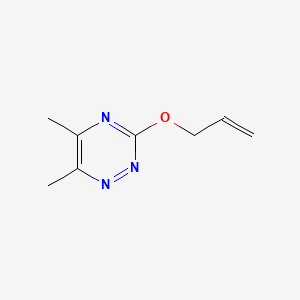![molecular formula C26H20ClFN2O3S B13804199 3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B13804199.png)
3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a combination of quinoline, benzothiophene, and furan moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide involves multiple steps, including the formation of the quinoline, benzothiophene, and furan intermediates. The key steps typically involve:
Formation of the Quinoline Intermediate: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aldehyde in the presence of a base.
Formation of the Benzothiophene Intermediate: This involves the cyclization of a 2-mercaptobenzoic acid derivative with an appropriate halide.
Formation of the Furan Intermediate: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and benzothiophene moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the quinoline and benzothiophene structures.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro and fluoro groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline and benzothiophene moieties are known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and are known for their antimalarial properties.
Benzothiophene Derivatives: Compounds like raloxifene, which is used in the treatment of osteoporosis, share the benzothiophene structure.
Furan Derivatives: Compounds such as furosemide, a diuretic, share the furan ring.
Uniqueness
What sets 3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide apart is the combination of these three distinct moieties in a single molecule, which may confer unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C26H20ClFN2O3S |
|---|---|
Poids moléculaire |
495.0 g/mol |
Nom IUPAC |
3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C26H20ClFN2O3S/c1-2-15-5-8-21-16(10-15)11-17(25(31)29-21)13-30(14-19-4-3-9-33-19)26(32)24-23(27)20-7-6-18(28)12-22(20)34-24/h3-12H,2,13-14H2,1H3,(H,29,31) |
Clé InChI |
OJENHFVESNMRRK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CO3)C(=O)C4=C(C5=C(S4)C=C(C=C5)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
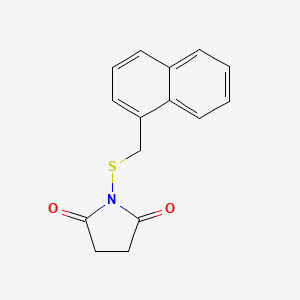

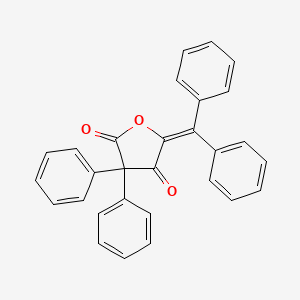


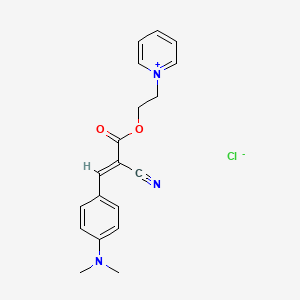
![3H-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B13804145.png)
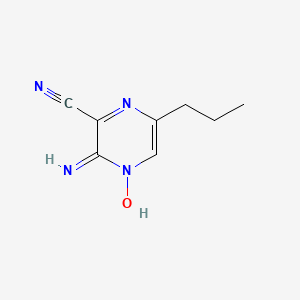
![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804161.png)
